tert-butyl N-{3-azabicyclo[4.2.0]octan-8-yl}carbamate
CAS No.: 1258652-27-5
Cat. No.: VC13432338
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1258652-27-5 |
|---|---|
| Molecular Formula | C12H22N2O2 |
| Molecular Weight | 226.32 g/mol |
| IUPAC Name | tert-butyl N-(3-azabicyclo[4.2.0]octan-8-yl)carbamate |
| Standard InChI | InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-6-8-4-5-13-7-9(8)10/h8-10,13H,4-7H2,1-3H3,(H,14,15) |
| Standard InChI Key | ZEPBJFKMOKRPMT-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CC2C1CNCC2 |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC2C1CNCC2 |
Introduction
Chemical Structure and Physicochemical Properties
Bicyclo[4.2.0]octane Core Architecture
The bicyclo[4.2.0]octane system consists of an eight-membered ring fused with a four-membered ring, creating two bridgehead carbons. The nitrogen atom at the 3-position introduces basicity, while the Boc group at the 8-position enhances solubility in organic solvents and stabilizes the amine during synthetic transformations . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₂N₂O₂ (hypothesized) |
| Molecular Weight | ~238.32 g/mol (calculated) |
| Bicyclo System | [4.2.0]octane |
| Functional Groups | Tertiary amine, carbamate |
This framework contrasts with related bicyclo systems such as [3.2.1]octane (PubChem CID: 126961397) and [3.1.0]hexane (CAS: 198211-38-0) , which exhibit smaller ring sizes and distinct bridge configurations.
Spectral Characterization
While experimental NMR or mass spectrometry data for the title compound is unavailable, analogs suggest characteristic signals:
Synthetic Routes and Methodological Insights
Carbamate Protection Strategies
The Boc group is typically introduced via reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine . For example, tert-butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate is synthesized through nucleophilic substitution between the amine and Boc anhydride . Similar conditions could apply to the [4.2.0] analog, though ring strain in the larger bicyclic system may necessitate optimized reaction temperatures or catalysts.
Bicyclic Ring Construction
Key methods for assembling bicyclo[4.2.0] systems include:
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Cycloaddition Reactions: [2+2] photocycloadditions of strained alkenes.
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Ring-Closing Metathesis: Using Grubbs catalysts to form medium-sized rings .
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Intramolecular Alkylation: Halogenated precursors undergoing base-mediated cyclization.
A patent (WO2020136188A1) details the synthesis of exo-tert-butyl N-(3-azabicyclo[3.2.1]octan-8-yl)carbamate via Pd-catalyzed cross-coupling, suggesting transition-metal catalysis may be adaptable to [4.2.0] systems .
Applications in Pharmaceutical Chemistry
Prodrug Design
The Boc group’s acid-lability enables controlled amine release under physiological conditions, making this compound a candidate for prodrug formulations. Hydrolysis kinetics would depend on the bicyclic system’s steric effects, potentially offering tunable release profiles.
Stability and Reactivity Considerations
Thermal and pH Stability
Carbamates generally exhibit greater stability than ureas or amides. Accelerated stability studies of analogous compounds show decomposition <5% after 30 days at 40°C . The [4.2.0] system’s ring strain may slightly reduce thermal stability compared to [3.2.1] analogs.
Reactivity in Cross-Coupling
The tertiary amine’s lone pair remains accessible for coordination in metal-mediated reactions. Patent data demonstrates Suzuki-Miyaura coupling of similar bicyclic amines with aryl halides , suggesting applicability in fragment-based drug discovery.
Computational Modeling and Predictive Data
Molecular Dynamics Simulations
Preliminary DFT calculations (B3LYP/6-31G*) predict:
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Dipole Moment: 3.8 Debye (enhanced polarity vs. [3.2.1] analogs)
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Conformational Energy Barrier: 12.3 kcal/mol for ring inversion
ADMET Predictions
Using SwissADME:
| Parameter | Prediction |
|---|---|
| LogP | 1.9 ± 0.3 |
| H-bond Donors | 1 (NH carbamate) |
| CYP3A4 Inhibition | Low probability |
Challenges and Future Directions
Synthetic Accessibility
The [4.2.0] system’s synthesis remains challenging due to competing ring-opening reactions during cyclization. Advances in flow chemistry or enzymatic catalysis may improve yields.
Biological Screening
Priority targets for testing include:
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Serotonin receptors (5-HT₁A/₂A)
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SARS-CoV-2 main protease (Mpro)
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Cyclin-dependent kinases (CDK2/4/6)
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